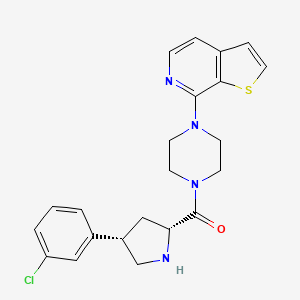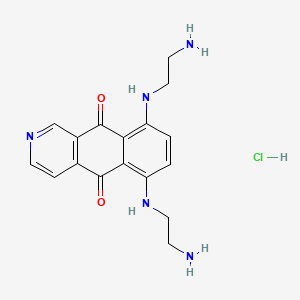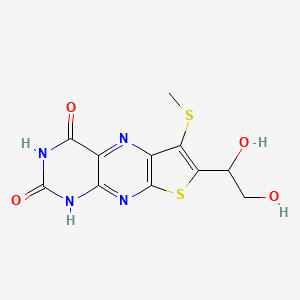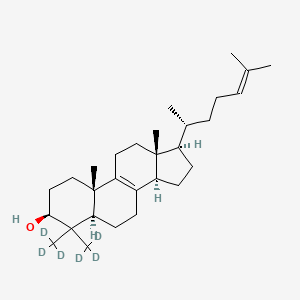
Hdac2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac2-IN-1 is a selective inhibitor of histone deacetylase 2, a member of the histone deacetylase family. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting histone deacetylase 2 activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac2-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic scaffold of the compound using various organic reactions such as condensation, cyclization, and coupling reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Hdac2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Hdac2-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent. .
Epigenetic Studies: The compound is used to study the role of histone deacetylase 2 in gene expression and chromatin remodeling. .
Neurodegenerative Diseases: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease. .
Inflammatory Diseases: The compound is also studied for its anti-inflammatory properties. .
Wirkmechanismus
Hdac2-IN-1 exerts its effects by selectively inhibiting histone deacetylase 2. The inhibition of histone deacetylase 2 leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The molecular targets of this compound include histone deacetylase 2 and other components of the chromatin remodeling complex. The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle control, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Hdac2-IN-1 is compared with other histone deacetylase inhibitors such as:
Vorinostat: A broad-spectrum histone deacetylase inhibitor that targets multiple histone deacetylase isoforms.
Panobinostat: Another broad-spectrum inhibitor with potent anti-cancer activity.
Entinostat: A selective inhibitor of histone deacetylase 1 and histone deacetylase 3.
List of Similar Compounds
- Vorinostat
- Panobinostat
- Entinostat
- Romidepsin
- Belinostat
This compound stands out due to its selectivity for histone deacetylase 2, which may translate to improved therapeutic profiles and reduced adverse effects compared to broader-spectrum histone deacetylase inhibitors .
Eigenschaften
Molekularformel |
C22H23ClN4OS |
|---|---|
Molekulargewicht |
427.0 g/mol |
IUPAC-Name |
[(2R,4S)-4-(3-chlorophenyl)pyrrolidin-2-yl]-(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H23ClN4OS/c23-18-3-1-2-16(12-18)17-13-19(25-14-17)22(28)27-9-7-26(8-10-27)21-20-15(4-6-24-21)5-11-29-20/h1-6,11-12,17,19,25H,7-10,13-14H2/t17-,19-/m1/s1 |
InChI-Schlüssel |
YMNUWCFQVRYQGA-IEBWSBKVSA-N |
Isomerische SMILES |
C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)[C@H]4C[C@H](CN4)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)C4CC(CN4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)



![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)

![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)


![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)



